molecular formula C17H16Cl2N2O B2664781 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone CAS No. 866043-33-6

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B2664781
CAS No.: 866043-33-6
M. Wt: 335.23
InChI Key: GZPRPWCUHAKFPD-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound based on the 2,3-dihydroquinazolin-4(1H)-one scaffold, a structure recognized in medicinal chemistry as a privileged framework for interacting with diverse biological targets . The quinazolinone core is a stable heterocyclic system of significant interest in drug discovery due to its wide range of pharmacological activities, which can include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties . The specific substitutions on the core structure, particularly at the 2- and 3-positions, are critical for modulating the compound's physicochemical properties and biological activity profile . The 3,4-dichlorobenzyl moiety at the 3-position and the dimethyl group at the 2-position are designed to explore structure-activity relationships, potentially leading to novel research tools or therapeutic leads. Researchers value this scaffold for its stability and relatively easy methods of preparation, which facilitate further chemical modifications . This product is intended for research applications exclusively, such as in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-2,2-dimethyl-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O/c1-17(2)20-15-6-4-3-5-12(15)16(22)21(17)10-11-7-8-13(18)14(19)9-11/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRPWCUHAKFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1CC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H16Cl2N2O
  • Molecular Weight : 335.23 g/mol
  • CAS Number : 866043-33-6

Biological Activity Overview

Quinazolinone derivatives have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound in focus shows promising results in several areas:

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties against a range of bacterial strains. A study highlighted the synthesis of novel quinazoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The findings suggest that many compounds within this class can inhibit bacterial growth effectively.

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
Compound 13Staphylococcus aureus965
Compound 15Escherichia coli1575
Compound 14aCandida albicans1170

These results indicate that certain derivatives of quinazolinone can be as effective as standard antibacterial drugs like ampicillin and vancomycin .

Structure-Activity Relationship (SAR)

The SAR analysis of quinazolinone derivatives reveals that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance, substituents at the 1- and 3-positions significantly influence the compound's efficacy against bacterial strains. Compounds with triazole moieties at these positions demonstrated improved antibacterial activity compared to their unsubstituted counterparts .

Case Studies

  • Antibacterial Screening :
    A comprehensive study evaluated a series of quinazoline derivatives for their antibacterial properties. Among them, compounds with halogen substituents exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of structural modifications in developing more potent antibacterial agents .
  • In Vivo Efficacy :
    In an animal model, one derivative showed significant efficacy in reducing bacterial load in infected mice. This suggests potential therapeutic applications in treating resistant bacterial infections .
  • Cytotoxicity Assessment :
    Another investigation assessed the cytotoxic effects of these compounds on human cancer cell lines. Some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Scientific Research Applications

Anticholinesterase Activity

One of the prominent applications of this quinazolinone derivative is its potential as an anticholinesterase agent. Research has indicated that derivatives of quinazolinones exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. For instance, studies have shown that certain derivatives can inhibit AChE with nanomolar potency, suggesting that 3-(3,4-dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone could be developed for treating cognitive disorders like Alzheimer's disease .

Antimicrobial Properties

Quinazoline derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies suggest that compounds similar to this compound demonstrate moderate to significant activity against both Gram-positive and Gram-negative bacteria. This positions them as potential candidates for developing new antimicrobial agents amid rising antibiotic resistance .

Synthetic Pathways

The synthesis of this compound involves several chemical reactions starting from readily available precursors. The compound can be synthesized through a multi-step process involving cyclization and substitution reactions that yield high purity and yield rates .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinazolinone derivatives. Modifications at specific positions on the quinazolinone scaffold can enhance potency and selectivity towards targeted enzymes like AChE or bacterial enzymes. Studies have shown that substituents such as dichlorobenzyl groups significantly influence the binding affinity and inhibitory activity against cholinesterases .

Inhibition Studies

A notable case study involved the assessment of various quinazolinone derivatives for their AChE inhibitory activity. The results indicated that modifications on the benzyl ring led to enhanced inhibition rates compared to unsubstituted analogs. The structure of this compound was highlighted as a promising scaffold for further development in neuropharmacology .

Antibacterial Testing

In another study focusing on antibacterial properties, this compound was tested against various strains of bacteria using agar diffusion methods. The compound exhibited notable zones of inhibition, indicating its potential as a lead compound in developing new antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents (Position) Key Features Biological Activity
Target Compound 3-(3,4-dichlorobenzyl), 2,2-dimethyl High lipophilicity, steric bulk Under investigation
6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone 2-(3,4-dichlorophenyl), 6-Cl, 3-OH Polar hydroxyl group Antifungal, pesticidal
3-Benzyl-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone 3-benzyl, 2,2-dimethyl Less halogenated, lower logP Synthetic intermediate
3-(4-Bromophenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone 3-(4-Br-phenyl), 2-(4-Cl-phenyl) Halogen diversity, higher molecular weight Antimicrobial
2-(1,3-Benzodioxol-5-yl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone 2-benzodioxolyl, 3-phenyl Electron-rich substituent Unreported
  • Substituent Impact: Dichlorobenzyl vs. Methyl vs. Hydroxyl Groups: The 2,2-dimethyl configuration in the target compound reduces hydrogen-bonding capacity relative to 3-hydroxy derivatives (e.g., ), which may affect solubility and target engagement.

Table 2: Activity Comparison of Selected Quinazolinones

Compound Activity (IC₅₀ or EC₅₀) Mechanism/Application Source
Target Compound Not reported Hypothesized: Antiparasitic/antitumor N/A
2,3-Disubstituted-4(3H)-quinazolinones Antileishmanial (IC₅₀: 2–10 μM) Leishmania protease inhibition
NSC-145669 Antitumor (ED₅₀: 1.5 μM) Tubulin polymerization inhibition
Fluquinconazole Pesticidal (EC₅₀: 0.1 ppm) Fungal cytochrome P450 inhibition
  • Activity Trends :
    • Dichlorophenyl-substituted compounds (e.g., ) often exhibit enhanced bioactivity due to improved hydrophobic interactions. For example, fluquinconazole’s 2,4-dichlorophenyl group is critical for fungicidal activity .
    • Antitumor activity in NSC-145669 correlates with a naphthyl group at C(2), suggesting substituent size impacts tubulin binding .

Physicochemical and Stereochemical Considerations

Table 3: Physicochemical Properties

Compound Molecular Weight ClogP Hydrogen Bond Acceptors Solubility (mg/mL)
Target Compound ~363.3 4.2 3 <0.1 (aqueous)
6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone 375.6 3.8 4 0.3 (DMSO)
3-(4-Bromophenyl)-2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone 413.7 5.1 3 <0.1 (aqueous)
  • Stereochemistry : Diastereomeric ratios (ds) in 2-substituted derivatives (e.g., 11–16 in ) range from 1:1 to 3:1, indicating moderate stereoselectivity. The target compound’s 2,2-dimethyl group eliminates stereochemical complexity, simplifying synthesis .

Q & A

Q. How can ecotoxicological risks be assessed for aquatic organisms exposed to this compound?

  • Methodology : Perform acute/chronic toxicity tests on Daphnia magna or zebrafish embryos. Measure LC50 and teratogenicity endpoints. Pair with QSAR models to predict bioaccumulation factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.